molecular formula C14H10F3N5O4S B1229206 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide

Cat. No. B1229206
M. Wt: 401.32 g/mol
InChI Key: BCEDEDBQGPNQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxamide is an aromatic amide and a member of thiophenes. It has a role as an anticoronaviral agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Electrophilic Cyclization Reactions : N-Allyl and N-propargyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization reactions to form various pyrazol-5-amines and dihydro-1,3-oxazolium perchlorates, indicating potential for synthesizing diverse pyrazole derivatives (Bondarenko et al., 2015).
  • Crystal Structure Analysis : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, with a similar structure, shows potential for crystallography studies, indicating that compounds with this pyrazole core can be analyzed for their crystal and molecular structures (Prabhuswamy et al., 2016).

Chemical Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Various pyrazole derivatives, like 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, have been synthesized, demonstrating the versatility of pyrazole compounds in chemical synthesis (Martins et al., 2002).
  • Molecular Transformations : Studies on the transformation of pyrazole derivatives like N-methylation of 5-nitro-1H-indazole to form various carboxamides and carbothioamides reveal the compound's potential for diverse molecular transformations (El’chaninov et al., 2018).

Applications in Inhibition Studies

  • Inhibitor Design : N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been studied as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), suggesting the potential of similar compounds in designing enzyme inhibitors (Allan et al., 2009).

Structural Analysis and Synthesis Techniques

  • Hydrogen-Bonded Structures : Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit hydrogen-bonded structures, providing insights into the hydrogen bonding potential of similar pyrazole derivatives (Portilla et al., 2007).

Green Synthesis and Antimicrobial Activity

  • Green Synthesis and Antimicrobial Properties : Thiophenyl pyrazoles and isoxazoles synthesized using green chemistry techniques show significant antimicrobial activity, indicating the potential of pyrazole derivatives in developing antimicrobial agents (Sowmya et al., 2018).

Computational Analysis and Nonlinear Optical Properties

  • Computational and Optical Studies : Pyrazole-thiophene-based amide derivatives have been analyzed for their non-linear optical (NLO) properties and electronic structure, revealing the compound's potential in optical and electronic applications (Kanwal et al., 2022).

properties

Product Name

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide

Molecular Formula

C14H10F3N5O4S

Molecular Weight

401.32 g/mol

IUPAC Name

N-(3-methyl-4-nitro-1,2-oxazol-5-yl)-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H10F3N5O4S/c1-6-11(22(24)25)13(26-20-6)18-12(23)9-4-3-8(27-9)7-5-10(14(15,16)17)19-21(7)2/h3-5H,1-2H3,(H,18,23)

InChI Key

BCEDEDBQGPNQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])NC(=O)C2=CC=C(S2)C3=CC(=NN3C)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide
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5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide
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5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide
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5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide
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5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide
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5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide

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